2,5-Dihydroxy-1,4-benzoquinone
Overview
Description
2,5-Dihydroxy-1,4-benzoquinone, also known as 2,5-dihydroxy-para-benzoquinone or anilic acid, is an organic compound with the molecular formula C6H4O4. This compound is formally derived from 1,4-benzoquinone by replacing two hydrogen atoms with hydroxyl groups. It is one of seven dihydroxybenzoquinone isomers and is characterized by its yellow solid form and planar molecular structure . The compound exhibits ferroelectric properties and is a weak acid, capable of losing protons to form various anions .
Mechanism of Action
Target of Action
2,5-Dihydroxy-1,4-benzoquinone (DHBQ) is an organic compound that interacts with various targets. It readily reacts with secondary amines to form 2,5-diamino compounds and with thiols to form the corresponding 2,5-dithioether derivatives . It also acts as a chelating ligand in the formation of metal complexes .
Mode of Action
The mode of action of DHBQ involves two possible mechanisms: ipso-substitution at C-2/C-5 and the sequence of C-3/C-6 addition and C-2/C-5 elimination . The reaction with morpholine is an ipso-substitution, while the reaction with benzenethiol and 1-hexanethiol proceeds according to the addition/elimination mechanism .
Biochemical Pathways
DHBQ affects various biochemical pathways. For instance, it participates in the polymerization of polylactide (PLA) and polystyrene (PS), where it opens the lactide ring, resulting in a carboxylic end group that further facilitates the growth of the PLA chain .
Result of Action
The result of DHBQ’s action depends on its targets and the environment. In the context of polymerization, it facilitates the growth of the PLA chain . In the context of batteries, it exhibits a high discharging capacity, contributing to the battery’s long lifetime and high rate capabilities .
Action Environment
The action of DHBQ is influenced by environmental factors. For instance, its reaction with secondary amines and thiols can proceed according to different mechanisms depending on the acidity of the medium . In the context of batteries, its performance is influenced by the electrolyte used .
Biochemical Analysis
Biochemical Properties
2,5-Dihydroxy-1,4-benzoquinone is known to interact with secondary amines to form 2,5-diamino compounds and with thiols to form the corresponding 2,5-dithioether derivatives . It also acts as a redox-active ligand for coordination polymer syntheses . The compound is a weak acid, and one or both hydroxyls can lose a proton to yield the anions C6H3O4 and C6H2O4 .
Cellular Effects
It is known that the compound exhibits ferroelectric properties , which may influence cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with secondary amines and thiols . The reaction with secondary amines leads to the formation of 2,5-diamino compounds, while the reaction with thiols results in the formation of 2,5-dithioether derivatives .
Temporal Effects in Laboratory Settings
It is known that the compound is a yellow solid with planar molecules .
Metabolic Pathways
It is known that the compound forms a variety of metal complexes, functioning as a binucleating ligand .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dihydroxy-1,4-benzoquinone can be synthesized through several methods. One common approach involves the Thiele-Winter acetoxylation, where 1,4-benzoquinone derivatives react with acetic anhydride in the presence of an acidic catalyst. The resulting triacetoxy derivatives are hydrolyzed to form hydroxyhydroquinone derivatives, which are then oxidized to yield this compound .
Industrial Production Methods: In industrial settings, this compound can be produced through a one-pot solution method. This involves dissolving this compound in dimethyl sulfoxide (DMSO) and adding sodium methylate. The mixture is stirred for an extended period, resulting in the formation of the desired compound .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dihydroxy-1,4-benzoquinone undergoes various chemical reactions, including oxidation, reduction, and substitution. It reacts readily with secondary amines to form 2,5-diamino compounds and with thiols to produce 2,5-dithioether derivatives .
Common Reagents and Conditions:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound reacts with nucleophiles, such as secondary amines and thiols, under mild conditions to form substitution products.
Major Products:
Oxidation: Cyclic peroxides and other degradation products.
Reduction: Hydroquinone derivatives.
Substitution: 2,5-diamino and 2,5-dithioether derivatives.
Scientific Research Applications
2,5-Dihydroxy-1,4-benzoquinone has a wide range of applications in scientific research:
Comparison with Similar Compounds
2,5-Dihydroxy-1,4-benzoquinone is unique among its isomers due to its specific substitution pattern and resulting properties. Similar compounds include:
1,4-Benzoquinone: The parent compound from which this compound is derived.
2,6-Dihydroxy-1,4-benzoquinone: Another isomer with hydroxyl groups at different positions.
Tetrahydroxy-1,4-benzoquinone: A compound with four hydroxyl groups, exhibiting different reactivity and properties.
The uniqueness of this compound lies in its specific ferroelectric properties and its ability to form stable metal complexes, which are not as pronounced in its other isomers .
Properties
IUPAC Name |
2,5-dihydroxycyclohexa-2,5-diene-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O4/c7-3-1-4(8)6(10)2-5(3)9/h1-2,7,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSYADJLNBHAKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C=C(C1=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2881-40-5 (di-K salt) | |
Record name | 2,5-Dihydroxy-1,4-benzoquinone | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615941 | |
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DSSTOX Substance ID |
DTXSID4060658, DTXSID60938739 | |
Record name | 2,5-Dihydroxy-1,4-benzoquinone | |
Source | EPA DSSTox | |
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Record name | 4,5-Dihydroxycyclohexa-3,5-diene-1,2-dione | |
Source | EPA DSSTox | |
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Molecular Weight |
140.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow or orange powder; [Alfa Aesar MSDS] | |
Record name | 2,5-Dihydroxy-1,4-benzoquinone | |
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CAS No. |
615-94-1, 1760-52-7 | |
Record name | 2,5-Dihydroxy-1,4-benzoquinone | |
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Record name | 2,5-Dihydroxy-1,4-benzoquinone | |
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Record name | NSC144259 | |
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Record name | 615-94-1 | |
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Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy- | |
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Record name | 2,5-Dihydroxy-1,4-benzoquinone | |
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Record name | 4,5-Dihydroxycyclohexa-3,5-diene-1,2-dione | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dihydroxy-p-benzoquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.505 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
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